(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps, including halogenation, aromatic substitution, and cyclization reactions. The starting materials often include 3,5-diiodo-4-hydroxybenzaldehyde and 3-fluorobenzylamine. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of double bonds.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its unique structure could offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(ALLYLOXY)-3-METHYLBENZYL)OXY)PHENYL)ACETIC ACID
- 4-((4-(ALLYLOXY)-3-METHYLBENZYL)OXY)PHENYL)ACETIC ACID
Uniqueness
Compared to similar compounds, 4-((E)-1-{3,5-DIIODO-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE stands out due to its unique combination of halogen atoms and aromatic rings. This structure imparts specific reactivity and properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H16FI2NO3 |
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Molecular Weight |
639.2 g/mol |
IUPAC Name |
(4E)-4-[[3,5-diiodo-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H16FI2NO3/c1-14-4-2-5-15(8-14)13-30-22-19(26)9-16(10-20(22)27)11-21-24(29)31-23(28-21)17-6-3-7-18(25)12-17/h2-12H,13H2,1H3/b21-11+ |
InChI Key |
OCPFXFCRJVWDMK-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)/C=C/3\C(=O)OC(=N3)C4=CC(=CC=C4)F)I |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F)I |
Origin of Product |
United States |
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